molecular formula C8HCl3N4 B13127754 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B13127754
M. Wt: 259.5 g/mol
InChI Key: YWYMWWKPJGQQLP-UHFFFAOYSA-N
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Description

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C7H2Cl3N3. It is characterized by the presence of three chlorine atoms and a nitrile group attached to a pyrido[2,3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the chlorination of pyrido[2,3-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, often at elevated temperatures, to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrido[2,3-d]pyrimidine: Lacks one chlorine atom compared to 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.

    2,4,7-Trichloropyrido[3,2-d]pyrimidine: Differently substituted isomer with similar chemical properties.

    2,4,7-Trichloropyrido[2,3-d]pyrimidine: Lacks the nitrile group present in this compound.

Uniqueness

This compound is unique due to the presence of both the nitrile group and three chlorine atoms, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the development of novel pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8HCl3N4

Molecular Weight

259.5 g/mol

IUPAC Name

2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C8HCl3N4/c9-5-3(2-12)1-4-6(10)14-8(11)15-7(4)13-5/h1H

InChI Key

YWYMWWKPJGQQLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=C1C(=NC(=N2)Cl)Cl)Cl)C#N

Origin of Product

United States

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